molecular formula C15H22O2 B1207469 (R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol CAS No. 69301-25-3

(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol

Cat. No. B1207469
CAS RN: 69301-25-3
M. Wt: 234.33 g/mol
InChI Key: JDVXIPAYEGESKD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol is a natural product found in Antillogorgia americana, Antillogorgia rigida, and Antillogorgia acerosa with data available.

Scientific Research Applications

Synthetic Methods and Chemical Transformations

  • Xylan Derivatives : Xylan esters, synthesized through chemical modification, offer potential for a range of applications including drug delivery. The study by Petzold-Welcke et al. (2014) discusses various methods for synthesizing xylan derivatives and their potential applications, highlighting the role of functional groups and substitution patterns in determining the properties of these biopolymers (Petzold-Welcke et al., 2014).

  • Benzodiazepines Synthesis : Teli et al. (2023) provide an overview of synthetic strategies for 1,4- and 1,5-benzodiazepines, emphasizing their significant biological activities and the role of o-phenylenediamine as a precursor. This review might offer insights into synthetic pathways that could be relevant for compounds like "(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol" (Teli et al., 2023).

Potential Therapeutic Applications

  • Amyloid Imaging in Alzheimer's Disease : The use of radioligands for amyloid imaging in Alzheimer's disease has been a significant advancement in diagnosing and understanding the disease's pathology. Studies by Nordberg (2007) delve into the development and application of amyloid imaging ligands, which could provide a context for exploring the diagnostic or therapeutic potential of compounds like "this compound" (Nordberg, 2007).

Toxicology and Pharmacodynamics

  • Pharmacokinetics and Toxicology of Psychoactive Substances : Understanding the pharmacokinetics, pharmacodynamics, and toxicological profiles of new psychoactive substances is crucial for assessing their safety and therapeutic potential. The review by Nugteren-van Lonkhuyzen et al. (2015) on the pharmacokinetics and toxicology of substances like 2C-B and 4-fluoroamphetamine could provide a foundational understanding relevant to assessing the safety and potential applications of "this compound" (Nugteren-van Lonkhuyzen et al., 2015).

properties

CAS RN

69301-25-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]benzene-1,4-diol

InChI

InChI=1S/C15H22O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8-9,11,16-17H,5,7H2,1-4H3/t11-/m1/s1

InChI Key

JDVXIPAYEGESKD-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)[C@H](C)CCC=C(C)C)O

SMILES

CC1=CC(=C(C=C1O)C(C)CCC=C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)CCC=C(C)C)O

synonyms

curcuhydroquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol
Reactant of Route 2
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol
Reactant of Route 3
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol
Reactant of Route 4
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol
Reactant of Route 5
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol
Reactant of Route 6
(R)-2-(1,5-Dimethyl-4-hexenyl)-5-methyl-1,4-benzenediol

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